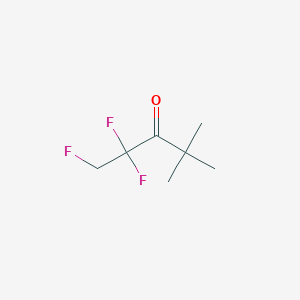
1,2,2-Trifluoro-4,4-dimethylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is an organic compound with the molecular formula C7H11F3O It is a fluorinated ketone, characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 4,4-dimethylpentan-3-one using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety. The use of fluorine gas or other fluorinating agents in a continuous flow reactor can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1,2,2-Trifluoro-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
科学的研究の応用
1,2,2-Trifluoro-4,4-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2,2-Trifluoro-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to modulation of enzyme activity, receptor binding, or other biochemical pathways.
類似化合物との比較
Similar Compounds
2,4-Dimethyl-3-pentanone: A non-fluorinated analog with similar structural features but different chemical properties.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated ketone with distinct reactivity and applications.
Uniqueness
1,2,2-Trifluoro-4,4-dimethylpentan-3-one is unique due to the specific arrangement of fluorine atoms and methyl groups, which impart distinct chemical and physical properties. Its high electronegativity and steric effects make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
313271-62-4 |
|---|---|
分子式 |
C7H11F3O |
分子量 |
168.16 g/mol |
IUPAC名 |
1,2,2-trifluoro-4,4-dimethylpentan-3-one |
InChI |
InChI=1S/C7H11F3O/c1-6(2,3)5(11)7(9,10)4-8/h4H2,1-3H3 |
InChIキー |
JYXNHCYESNZCHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(CF)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


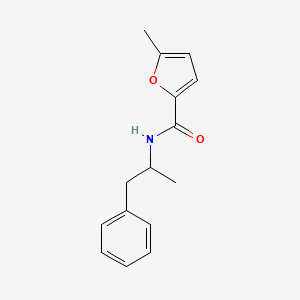
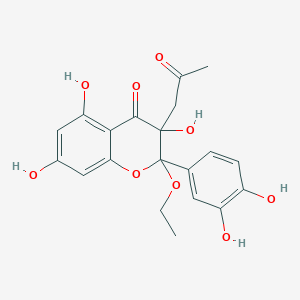
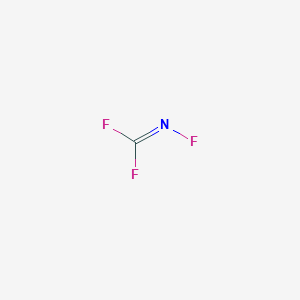

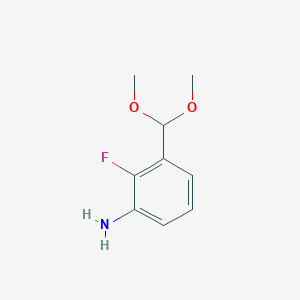
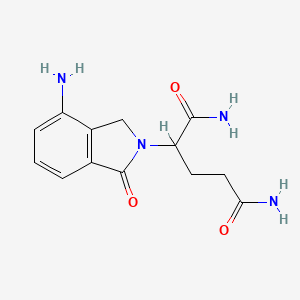
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
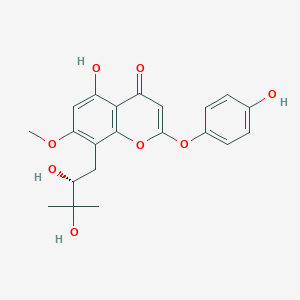
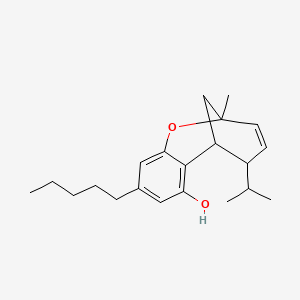
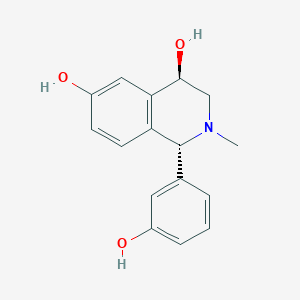
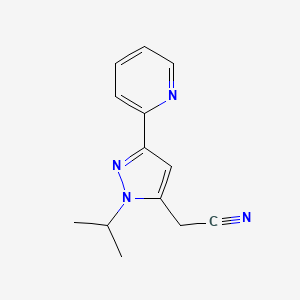
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)


